molecular formula C29H20ClN3O6S2 B12425828 Antibacterial agent 64

Antibacterial agent 64

Cat. No.: B12425828
M. Wt: 606.1 g/mol
InChI Key: QWFKBEYTFLQWEP-DEOSSOPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Antibacterial agent 64 is a synthetic compound known for its potent antibacterial properties. It has been extensively studied for its ability to inhibit the growth of various bacterial strains, making it a valuable asset in the fight against bacterial infections. This compound is particularly effective against drug-resistant bacteria, which pose a significant threat to public health.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 64 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antibacterial activity of the compound. Common reagents used in the synthesis include aldehydes, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time. The purification process often involves crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Antibacterial agent 64 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, where functional groups are replaced by others, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.

    Substitution: Halogens, nucleophiles, often under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s antibacterial properties.

Scientific Research Applications

Antibacterial agent 64 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on bacterial cell walls and membranes, providing insights into bacterial resistance mechanisms.

    Medicine: Explored as a potential therapeutic agent for treating bacterial infections, especially those caused by drug-resistant strains.

    Industry: Utilized in the development of antibacterial coatings and materials, contributing to improved hygiene and safety standards.

Mechanism of Action

The mechanism of action of antibacterial agent 64 involves the inhibition of bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan synthesis pathway, which is crucial for maintaining the structural integrity of bacterial cells. By binding to these enzymes, the compound prevents the formation of cross-links in the cell wall, leading to cell lysis and death. Additionally, it may disrupt bacterial membrane integrity, further enhancing its antibacterial effects.

Comparison with Similar Compounds

    Penicillin: A well-known antibiotic that also targets bacterial cell wall synthesis but has a different core structure.

    Cephalosporins: Another class of antibiotics with a similar mechanism of action but varying in their spectrum of activity.

    Carbapenems: Broad-spectrum antibiotics that are highly effective against drug-resistant bacteria.

Uniqueness of Antibacterial Agent 64: this compound stands out due to its unique chemical structure, which allows it to overcome some of the resistance mechanisms that affect other antibiotics. Its ability to target multiple pathways within bacterial cells makes it a versatile and potent antibacterial agent.

Properties

Molecular Formula

C29H20ClN3O6S2

Molecular Weight

606.1 g/mol

IUPAC Name

(2S)-3-(1-benzofuran-2-carbonyl)-1-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C29H20ClN3O6S2/c1-38-21-13-16(10-11-19(21)34)24-23(25(35)22-12-15-6-3-5-9-20(15)39-22)26(36)27(37)33(24)28-31-32-29(41-28)40-14-17-7-2-4-8-18(17)30/h2-13,24,34,36H,14H2,1H3/t24-/m0/s1

InChI Key

QWFKBEYTFLQWEP-DEOSSOPVSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C(=O)N2C3=NN=C(S3)SCC4=CC=CC=C4Cl)O)C(=O)C5=CC6=CC=CC=C6O5)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.